molecular formula C20H20F4N2O3S B2900003 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1234867-26-5

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2900003
CAS No.: 1234867-26-5
M. Wt: 444.44
InChI Key: ISFAZECOXXQJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound featuring a piperidine core substituted with a 2-fluorobenzoyl group at the nitrogen atom and a methyl group at the 4-position. This methyl group is further linked to a 4-(trifluoromethyl)benzenesulfonamide moiety.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O3S/c21-18-4-2-1-3-17(18)19(27)26-11-9-14(10-12-26)13-25-30(28,29)16-7-5-15(6-8-16)20(22,23)24/h1-8,14,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFAZECOXXQJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Group Variations

The compound is compared to structurally related molecules from peer-reviewed studies, focusing on substituents, functional groups, and pharmacological implications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Reference
Target Compound : N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide C₂₁H₁₉F₄N₂O₃S 479.45 2-Fluorobenzoyl (piperidine), 4-(trifluoromethyl)benzenesulfonamide (methyl) Sulfonamide, benzoyl -
10v (4-Methyl-N-((1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)benzenesulfonamide) C₂₁H₂₈N₂O₃S 389.19 4-(Trifluoromethyl)benzyl (piperidine), 4-methylbenzenesulfonamide Sulfonamide, benzyl
14a (1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea) C₂₃H₂₃F₄N₃O₃ 473.44 3-Fluoro-4-(trifluoromethyl)benzoyl (piperidine), urea (phenyl) Urea, benzoyl
7c (N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide) C₂₄H₂₆F₄N₄O₂ 467.20 3-Fluoro-4-(trifluoromethyl)benzamide, ethylureido (benzyl) Benzamide, urea
17 (N-(1-(2-Chloro-4-phenylbutyl)piperidin-4-yl)-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide) C₂₂H₂₄ClF₃N₃O₂S 502.96 2-Chloro-4-phenylbutyl (piperidine), cyclopropyl, 3-(trifluoromethyl)sulfonamide Sulfonamide, alkyl halide

Pharmacological and Physicochemical Implications

Sulfonamide vs. This may improve binding to enzymes or receptors with polar active sites . Urea-containing analogs (e.g., 14a) exhibit dual hydrogen-bond donor-acceptor capacity but may suffer from reduced metabolic stability compared to sulfonamides .

The 2-fluorobenzoyl group on the piperidine (target compound) likely reduces oxidative metabolism compared to 4-(trifluoromethyl)benzyl (10v) or benzyl groups, improving half-life .

Piperidine Substitution Patterns

  • Bulky substituents like 2-chloro-4-phenylbutyl (compound 17) may hinder membrane permeability, whereas the target’s methyl-linked sulfonamide balances steric bulk and flexibility .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves:

Piperidine functionalization : Introducing the 2-fluorobenzoyl group via nucleophilic acyl substitution using 2-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Sulfonamide coupling : Reacting the modified piperidine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in anhydrous solvents (DMF or THF) at 0–25°C .

Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC/HPLC .

  • Optimization : Adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., over-acylation) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?

  • Techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorobenzoyl vs. trifluoromethyl groups) .
  • HPLC-MS : Confirms molecular weight (expected ~480 g/mol) and detects impurities .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation, critical for studying target interactions .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Approach :

Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

Solubility optimization : Use co-solvents (e.g., PEG 400) or prodrug modifications to enhance bioavailability .

Target engagement studies : Radioligand binding assays or CRISPR-mediated target knockout to confirm specificity .

Q. How does the fluorobenzoyl group influence the compound’s binding affinity to putative targets (e.g., enzymes or GPCRs)?

  • Mechanistic insights :

  • Electron-withdrawing effects : The fluorine atom increases electrophilicity, enhancing hydrogen bonding with catalytic residues (e.g., serine in proteases) .
  • Conformational rigidity : Piperidine ring puckering, stabilized by the fluorobenzoyl group, may lock the compound in a bioactive conformation .
    • Validation : Molecular dynamics simulations paired with mutagenesis studies to map binding pockets .

Q. What computational methods are used to predict the compound’s stability under varying pH and temperature conditions?

  • Tools :

  • DFT calculations : Evaluate hydrolytic susceptibility of the sulfonamide bond at acidic/basic pH .
  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .

Experimental Design & Data Analysis

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s potency while minimizing off-target effects?

  • SAR Framework :

Core modifications : Replace the piperidine ring with azetidine or morpholine to assess steric effects .

Substituent variation : Test analogs with chloro or methyl groups instead of trifluoromethyl to modulate lipophilicity (clogP) .

Data analysis : Use IC50_{50} values from enzyme inhibition assays and pairwise statistical comparisons (e.g., ANOVA) to identify significant trends .

Q. What experimental controls are critical when assessing the compound’s cytotoxicity in cancer cell lines?

  • Controls :

  • Negative : Untreated cells + vehicle (DMSO) to rule out solvent toxicity .
  • Positive : Cisplatin or doxorubicin to validate assay sensitivity .
  • Off-target checks : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Precautions :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.